Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate
Description
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate is a synthetic organic compound characterized by a substituted aniline moiety linked to a 3,3-dimethylbutanoate ester. Its structure features a trifluoromethyl group at the para position and nitro groups at the 2- and 6-positions of the aromatic ring. These substituents contribute to its electron-withdrawing properties, enhancing stability and reactivity. The ester group likely improves lipophilicity, aiding in plant membrane penetration, while the nitro and trifluoromethyl groups may influence target binding and environmental persistence .
Properties
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHPJYVIQACAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid forms the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogens, nitro, or sulfonic acid groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate has been studied for its potential use in drug development. Its unique chemical structure allows it to act as a precursor or intermediate in the synthesis of various pharmaceutical agents.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. The dinitroaniline group is known for its efficacy against a range of bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development .
- Anti-inflammatory Agents : The trifluoromethyl group enhances the lipophilicity of molecules, which can lead to improved bioavailability and efficacy as anti-inflammatory agents. Studies have shown that modifications to similar scaffolds can yield compounds with significant anti-inflammatory properties .
Agrochemical Applications
The compound's structure suggests potential applications in agrochemicals, particularly as herbicides or pesticides.
- Herbicidal Activity : Similar dinitroaniline compounds are widely used as herbicides due to their ability to inhibit cell division in plants. This property can be exploited to develop new herbicides with enhanced selectivity and lower toxicity profiles .
- Insecticidal Properties : The trifluoromethyl group may contribute to the insecticidal activity of the compound. Research into related compounds has demonstrated effectiveness against various pests, indicating that this compound could be evaluated for similar uses .
Material Science Applications
This compound may also find applications in material science.
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers. Its unique functional groups can impart desirable properties such as increased thermal stability and resistance to degradation .
- Dyes and Pigments : Given its vibrant color and stability, there is potential for use in dye formulations. Compounds with similar structures have been successfully utilized as dyes in various industries .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism by which Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate exerts its effects depends on its interaction with molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Anilino Esters
The European patent () describes Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride and Methyl (2S)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate. These share the 3,3-dimethylbutanoate ester but differ in their amino substituents (ethyl or benzyl groups vs. the target’s nitro/trifluoromethyl-substituted aniline). Key differences include:
- Steric hindrance: The bulky 2,6-dinitro-4-(trifluoromethyl)anilino group may reduce metabolic degradation, improving field persistence .
Aromatic Nitro/Fluoro Compounds
lists 2-Fluoro-3-methyl-6-nitroaniline , which shares nitro and fluoro substituents but lacks the trifluoromethyl group and ester linkage. Key comparisons:
- Substituent positioning : The target’s trifluoromethyl group at the 4-position and nitro groups at 2,6-positions create a symmetrical, electron-deficient aromatic ring, favoring interactions with biological targets like enzymes or receptors.
- Reactivity : Fluorine in compounds may enhance stability, but the trifluoromethyl group in the target provides greater lipophilicity, influencing absorption and translocation in plants .
Sulfonylurea Herbicides
highlights sulfonylurea herbicides (e.g., metsulfuron methyl ), which inhibit acetolactate synthase (ALS). Unlike these, the target lacks a sulfonylurea bridge or triazine ring. Structural differences lead to distinct modes of action:
- Mechanism: Sulfonylureas disrupt amino acid synthesis, while the target’s nitro groups may interfere with photosynthesis or oxidative phosphorylation.
- Selectivity: The target’s bulky substituents could reduce non-target toxicity compared to smaller sulfonylureas .
Structural and Functional Comparison Table
Research Findings and Implications
- Activity enhancement: The target’s trifluoromethyl and nitro groups likely improve herbicidal efficacy compared to simpler alkylamino analogs ().
- Synthesis complexity : highlights challenges in minimizing nitro-aniline impurities, critical for regulatory compliance.
- Mechanistic divergence: Unlike sulfonylureas (), the target’s mode of action may involve redox cycling due to nitro groups, offering a novel pathway for weed control.
Notes:
Regulatory and synthetic insights are inferred from impurity profiles () and patent examples ().
Biological Activity
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate (CAS Number: 477768-39-1) is a synthetic compound with notable chemical properties and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C14H16F3N3O6
- Molecular Weight : 379.29 g/mol
- Purity : >90%
- Physical Form : Solid
The compound is characterized by the presence of a trifluoromethyl group and nitro substituents, which may enhance its lipophilicity and biological activity. The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The structural features of the compound suggest it may inhibit specific enzymes involved in cancer pathways.
- Cell Cycle Disruption : Preliminary studies indicate that it may interfere with cell cycle progression in cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Potent cytotoxicity |
| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate cytotoxicity |
The compound shows a higher sensitivity in ALL cells compared to neuroblastoma cells, indicating a potential preference for certain cancer types.
Case Studies
-
Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on several cancer cell lines using WST cytotoxicity assays. Results indicated a significant reduction in colony formation in treated cells compared to controls, suggesting that the compound effectively inhibits cell proliferation.
- Findings :
- Significant reduction in colony number and size in treated neuroblastoma cells.
- Induction of apoptosis was observed through caspase activation assays.
- Findings :
- Comparative Analysis with Other Compounds : When compared to other known inhibitors such as nutlin-3, this compound exhibited enhanced potency against certain cancer types, indicating its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves sequential nitration and trifluoromethylation of an aniline precursor (e.g., 4-chloro-3-(trifluoromethyl)aniline ), followed by esterification. A critical step is the introduction of the 2,6-dinitro groups, which requires controlled nitration conditions to avoid over-nitration. Purification challenges include separating isomers and unreacted intermediates. High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the ester and anilino moieties. Key signals include:
- ¹H NMR : Methyl ester protons (~3.7 ppm), dimethylbutanoate protons (δ 1.2–1.5 ppm), and aromatic protons (δ 7.5–8.5 ppm).
- ¹⁹F NMR : The trifluoromethyl group appears as a singlet near -60 ppm.
- IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) .
Q. What are the best practices for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% relative humidity (stress conditions). Monitor degradation via HPLC every 30 days. Common degradation products include hydrolyzed carboxylic acid derivatives and reduced nitro groups, which can be identified using LC-MS .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Discrepancies often arise from impurities or residual solvents. Use differential scanning calorimetry (DSC) to confirm crystallinity, as amorphous forms may exhibit higher apparent solubility. Solubility should be measured in triplicate using saturated solutions equilibrated for 24 hours, followed by filtration (0.22 µm) and quantification via UV-Vis at λ_max ~260 nm .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the nitro and trifluoromethyl groups. Focus on the LUMO map to identify susceptible electrophilic sites (e.g., the ester carbonyl). Validate predictions with kinetic studies using nucleophiles like hydroxide ions .
Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For enzyme inhibition assays, pre-incubate the compound with the target (e.g., cytochrome P450 isoforms) and measure residual activity using fluorogenic substrates. Include controls with known inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What strategies mitigate interference from impurities during quantitative analysis?
- Methodological Answer : Develop a validated HPLC method with a phenyl-hexyl column to resolve the parent compound from common impurities like 4-nitro-3-(trifluoromethyl)aniline . For mass spectrometry, use selective reaction monitoring (SRM) transitions (e.g., m/z 420 → 372 for the parent ion) to enhance specificity .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s thermal decomposition profile be addressed?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen vs. air may explain discrepancies due to oxidative decomposition. Compare DSC data from multiple labs to identify baseline artifacts. Cross-reference with pyrolysis-GC-MS to detect volatile degradation products (e.g., NO₂ or CO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
